1-Allyl-3-methylimidazolium tetrafluoroborate

Vue d'ensemble

Description

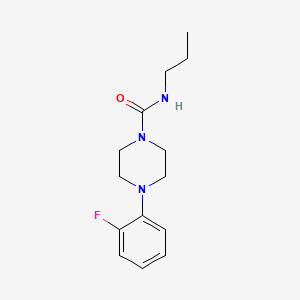

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C7H11BF4N2 . It has a molecular weight of 209.98 . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

This compound can be synthesized by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .

Molecular Structure Analysis

The molecular structure of 1-Allyl-3-methylimidazolium tetrafluoroborate has been confirmed by proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FTIR) analysis .

Chemical Reactions Analysis

1-Alkyl-3-methylimidazolium tetrafluoroborate salts have been prepared by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .

Physical And Chemical Properties Analysis

1-Allyl-3-methylimidazolium tetrafluoroborate is a solid or liquid at room temperature . The material dispersion of the [Ckmim][BF4] family of ionic liquids has been measured at several temperatures over a broad spectral range from 300 nm to 1550 nm .

Applications De Recherche Scientifique

Catalysis and Chemical Reactions :

- 1-Allyl-3-methylimidazolium tetrafluoroborate has been used in palladium-catalyzed allylic alkylation and amination reactions, showing effectiveness in a room temperature ionic liquid medium. This application enables easy catalyst/solvent recycling without separately generating carbanion nucleophiles (Chen, Xu, Chatterton, & Xiao, 1999).

Ionic Liquids and Solvents :

- Research has investigated the use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate for oxidation reactions, specifically evaluating its role as an extractant in reaction work-ups and developing procedures for recycling these ionic liquids (Hemeon, Barnett, Gathergood, Scammells, & Singer, 2004).

- A study on microemulsions with ionic liquid polar domains also included 1-butyl-3-methylimidazolium tetrafluoroborate, analyzing its properties through phase behavior, conductivity measurement, and other techniques (Gao et al., 2004).

Energy Storage and Supercapacitors :

- The application of 1-allyl-3-methylimidazolium ionic liquids as electrolytes in energy storage devices, specifically in supercapacitors with graphene nanosheets electrodes, has been demonstrated. These electrolytes have shown potential in delivering high specific capacitances and suitable energy densities (Zarrougui, Hachicha, Rjab, & Ghodbane, 2018).

Polymer Electrolytes and Cellulose Processing :

- 1-Allyl-3-methylimidazolium chloride has been used to improve the stability and disrupt the crystallinity of cellulose acetate-based polymer electrolytes, enhancing ionic conductivity (Ramesh, Shanti, & Morris, 2012).

- Another study employed 1-allyl-3-methylimidazolium chloride as an efficient solvent for the dissolution and regeneration of cellulose, offering a nonpolluting process for the manufacture of regenerated cellulose materials (Zhang, Wu, Zhang, & He, 2005).

Ionic Liquid-Accelerated Organic Reactions :

- Room temperature ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has been used as an alternative to classical molecular solvents for nucleophilic substitution reactions of α-tosyloxy ketones, showing rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).

Clathrate Formation and Crystallization :

- Research on liquid clathrate formation in ionic liquid-aromatic mixtures includes 1-alkyl-3-methylimidazolium tetrafluoroborate, exploring its ability to form crystalline inclusion compounds with aromatic hydrocarbons (Holbrey et al., 2003).

Safety And Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501 .

Orientations Futures

Ionic liquids, such as 1-Allyl-3-methylimidazolium tetrafluoroborate, have attracted considerable interest due to their unique physical and chemical properties . They have emerged as potential replacements for organic solvents in laboratory and industrial applications for catalytic processes . Understanding the influence of the molecular structure of an ionic liquid on its material dispersion is fundamental to producing ionic liquids with tailored optical properties .

Propriétés

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPHDVUJHZMMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

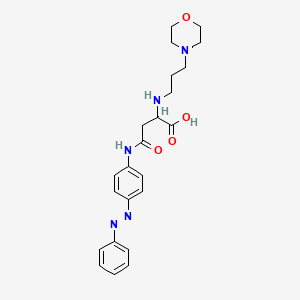

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3-methylimidazolium tetrafluoroborate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride](/img/structure/B2720987.png)

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)